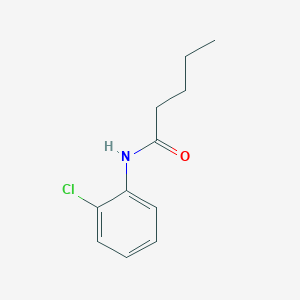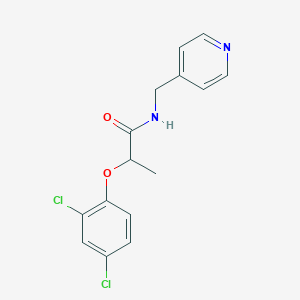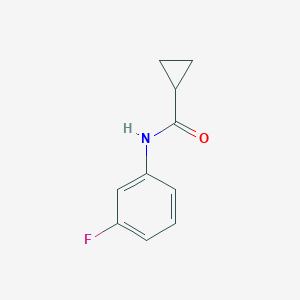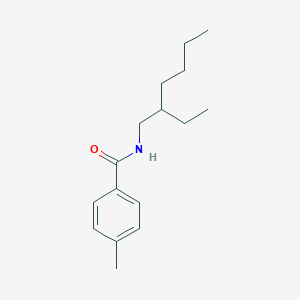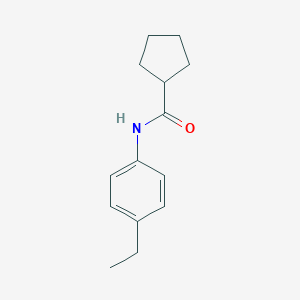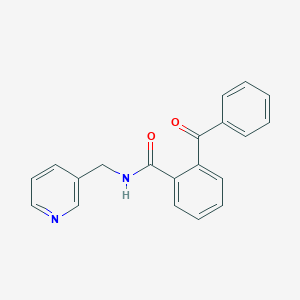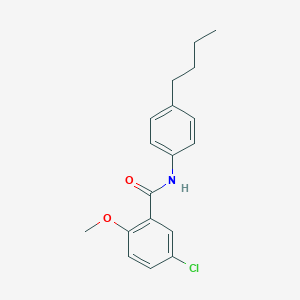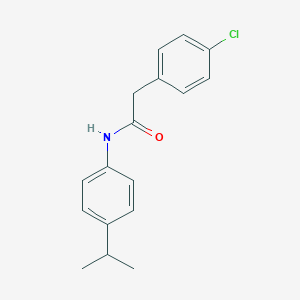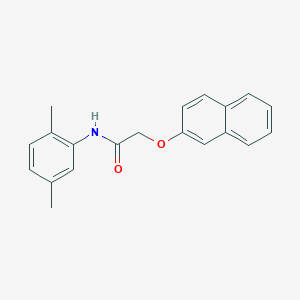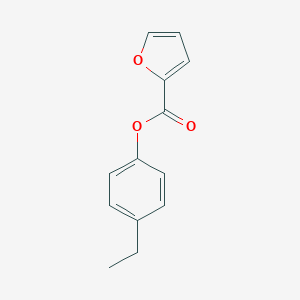
4-Ethylphenyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 2-furoate, also known as EPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of furoic acid, which is a naturally occurring organic compound found in many plants. EPF has been synthesized using various methods, and its unique properties have made it an attractive compound for research purposes.
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl 2-furoate is not fully understood, but studies have shown that it exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to inhibit the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.
Biochemical and Physiological Effects:
4-Ethylphenyl 2-furoate has been shown to have several biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, the inhibition of lipid peroxidation, and the scavenging of free radicals. These effects have been studied in vitro and in vivo, and have shown promising results for the potential use of 4-Ethylphenyl 2-furoate in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Ethylphenyl 2-furoate in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its unique properties, which make it an attractive compound for research purposes. One limitation of using 4-Ethylphenyl 2-furoate in lab experiments is its relatively high cost compared to other compounds. Additionally, 4-Ethylphenyl 2-furoate may not be readily available in some areas, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 4-Ethylphenyl 2-furoate, including its use in the development of new drugs for the treatment of inflammatory diseases and its use as a building block for the synthesis of novel polymers with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-Ethylphenyl 2-furoate and to explore its potential applications in other fields of scientific research. Overall, 4-Ethylphenyl 2-furoate has shown great promise as a versatile and valuable compound for scientific research.
Synthesemethoden
The synthesis of 4-Ethylphenyl 2-furoate can be achieved through several methods, including the reaction of 4-ethylphenol with furoic acid and acetic anhydride under specific conditions. Another method involves the reaction of 4-ethylphenol with furoyl chloride in the presence of a catalyst. These methods have been studied and optimized to produce high yields of 4-Ethylphenyl 2-furoate with excellent purity.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 2-furoate has been studied for its potential applications in various fields of scientific research, including pharmaceuticals, materials science, and environmental science. In pharmaceuticals, 4-Ethylphenyl 2-furoate has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. In materials science, 4-Ethylphenyl 2-furoate has been used as a building block for the synthesis of novel polymers with unique properties. In environmental science, 4-Ethylphenyl 2-furoate has been studied for its potential use as a biodegradable alternative to traditional plastics.
Eigenschaften
Molekularformel |
C13H12O3 |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
(4-ethylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-2-10-5-7-11(8-6-10)16-13(14)12-4-3-9-15-12/h3-9H,2H2,1H3 |
InChI-Schlüssel |
CKBHSQCVDCSGIJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




